molecular formula C19H20F3N3O B2608751 N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide CAS No. 2309733-01-3

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide

Cat. No. B2608751
CAS RN: 2309733-01-3
M. Wt: 363.384
InChI Key: GAVSDTVZAJXJJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapy for various types of cancer, autoimmune diseases, and inflammatory disorders. This compound is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the signaling pathways that regulate cell growth, differentiation, and survival.

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthetic Routes: A study detailed a new synthesis approach for benzamide-based 5-aminopyrazoles, which are of interest due to their antiviral properties. This method involves reactions of benzoyl isothiocyanate with malononitrile and subsequent steps, leading to compounds with significant activity against influenza A virus H5N1 (Hebishy, Salama, & Elgemeie, 2020).
  • Diels–Alder Reactions: Research on ethyl 3-benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate demonstrated its utility in creating trifluoromethyl-containing 3-aminobenzoic acid derivatives through Diels–Alder reactions, highlighting the compound's versatility in synthesizing fluorinated aromatic compounds (Kondratov et al., 2014).

Biochemical Applications and Therapeutic Potential

  • Anticancer and Antiviral Activities: A body of work has explored the anticancer and antiviral effects of benzamide derivatives. One particular focus has been on derivatives exhibiting notable antiviral activities against the H5N1 strain of the influenza virus, underscoring their potential as antiviral agents (Hebishy, Salama, & Elgemeie, 2020).
  • Sensing and Detection Applications: Conductive polyamides synthesized from aromatic moieties including ethyl 4-(2-(4H-pyrazol-4-ylidene)hydrazinyl)benzoate were investigated for their use in detecting the anticancer drug methotrexate, demonstrating the compound's applicability in biosensing technologies (Abdel-Rahman et al., 2023).

properties

IUPAC Name

N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O/c20-19(21,22)15-7-5-14(6-8-15)18(26)23-9-10-25-17(13-3-4-13)11-16(24-25)12-1-2-12/h5-8,11-13H,1-4,9-10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVSDTVZAJXJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CC=C(C=C3)C(F)(F)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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